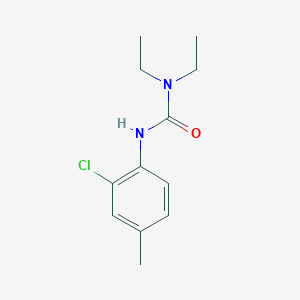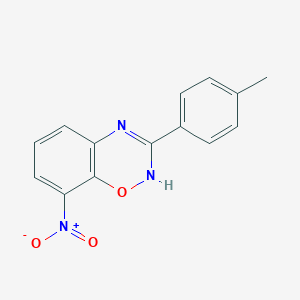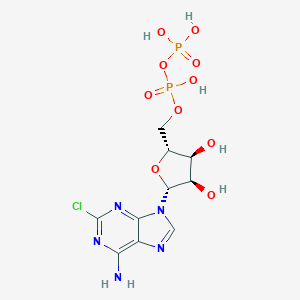
5,5-Dimethylthiazolidine-4-carboxylic acid
Overview
Description
5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is an organonitrogen compound and an organooxygen compound . It is functionally related to an alpha-amino acid . It is used as a proline analog with restricted conformation in studies on receptor bound conformational requirements for agonists and antagonists of angiotensin II (ANG II) .
Synthesis Analysis
The synthesis of 5,5-Dimethylthiazolidine-4-carboxylic acid can be achieved from Formaldehyde and DL-PENICILLAMINE .Molecular Structure Analysis
The empirical formula of DTC is C6H11NO2S . The molecular weight is 161.22 . The SMILES string isCC1(C)SCN[C@@H]1C(O)=O . Physical And Chemical Properties Analysis
DTC is a white powder . It has a melting point of 200-201 °C (decomp), a predicted boiling point of 317.3±37.0 °C, and a predicted density of 1.195±0.06 g/cm3 . The pKa is predicted to be 2.11±0.40 .Scientific Research Applications
Enantiomer Separation
5,5-Dimethylthiazolidine-4-carboxylic acid is used in the separation of enantiomers by thin-layer chromatography . This process is based on ligand exchange and is used for the determination of antipode distributions at trace level .
Proline Analog
5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is used as a proline analog with restricted conformation . This is particularly useful in studies on receptor bound conformational requirements for agonists and antagonists of angiotensin II (ANG II) .
Ring Cleavage Process
5,5-Dimethylthiazolidine-4-carboxylic acid is used in a process for the ring cleavage of 2-isopropyl-5,5-dimethylthiazolidines . This process is carried out in an aqueous, acidic medium at elevated temperature .
Formation of Penicillamine
When the five-membered ring of 5,5-Dimethylthiazolidine-4-carboxylic acid is substituted by a carboxyl group in the 4-position, penicillamine is formed . This process is used in the preparation of 2-isopropyl-5,5-dimethylthiazolidines substituted in position 4 .
Configurational Analysis
5,5-Dimethylthiazolidine-4-carboxylic acid is used in chromatographic methods of configurational analysis . In thin-layer chromatography (TLC), one may utilize one of three techniques for separation of enantiomeric compounds .
Derivatization of Penicillamine
5,5-Dimethylthiazolidine-4-carboxylic acid is formed by formaldehyde condensation from cysteine and penicillamine . The derivatization of penicillamine has been published .
Mechanism of Action
Target of Action
5,5-Dimethylthiazolidine-4-carboxylic acid, also known as DTC, is primarily used as a proline analog with restricted conformation . It is involved in studies on receptor-bound conformational requirements for agonists and antagonists of angiotensin II (ANG II) . ANG II is a peptide hormone that causes vasoconstriction and an increase in blood pressure .
Mode of Action
DTC interacts with its targets by mimicking the structure of proline, an amino acid involved in protein synthesis . By restricting the conformation of proline, DTC can influence the binding of agonists and antagonists to the ANG II receptor . This interaction can lead to changes in the receptor’s activity and the downstream signaling pathways .
Biochemical Pathways
Given its role as a proline analog, it is likely that dtc influences protein synthesis and signal transduction pathways involving the ang ii receptor . The downstream effects of these pathways can include changes in cellular function and responses to external stimuli .
Pharmacokinetics
Like other small molecules, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of DTC’s action depend on the specific context in which it is used. In studies involving the ANG II receptor, DTC can influence the receptor’s activity and the downstream signaling pathways . This can lead to changes in cellular function and responses to external stimuli .
Action Environment
The action, efficacy, and stability of DTC can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules, and the specific characteristics of the target cells
Safety and Hazards
DTC is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQQFSDIECYOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCS1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902718 | |
| Record name | NoName_3267 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15260-83-0, 39254-94-9 | |
| Record name | 5,5-Dimethyl-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15260-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolidine-4-carboxylic acid, 5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039254949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15260-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dimethylthiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) has the molecular formula C6H11NO2S and a molecular weight of 161.23 g/mol. []
A: DTC has been characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , ]
- IR spectroscopy: Reveals characteristic bands for N-H stretching, C=O stretching, and other functional groups. [, ]
- NMR spectroscopy: Provides information about the structure and conformation of DTC, including the presence or absence of intramolecular hydrogen bonding. [, ]
- Mass Spectrometry: Used to determine the molecular weight and identify fragmentation patterns. [, ]
A: Unlike proline, DTC lacks intramolecular hydrogen bonding due to the presence of the thiazolidine ring. [] This restricted conformation influences its interactions with enzymes and receptors, leading to altered biological activity compared to proline. [, ]
A: Research suggests that substitutions at the 2-position of the thiazolidine ring can significantly impact DTC's activity. For instance, introducing a methyl group at this position leads to the formation of 2-methylthiazolidine-4-carboxylic acid (MeTac), while a 5,5-dimethyl substitution yields 5,5-dimethylthiazolidine-4-carboxylic acid (Me2Tac). These modifications influence the compound's interaction with targets and can enhance or diminish its activity. []
A: Yes, DTC and its derivatives have shown promise as organocatalysts, particularly in asymmetric synthesis. For example, (S)-5,5-dimethylthioproline has been investigated for its catalytic activity in the Mannich reaction, demonstrating stereoselectivity in the formation of chiral amines. []
A: DTC exhibits varying stability depending on the conditions. It can undergo epimerization in solution, especially in dilute aqueous solutions. [, ] Specific degradation products have been observed under different stress conditions such as hydrolysis, heat, light, and humidity. []
ANone: Various analytical methods are employed to characterize and quantify DTC, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify DTC in mixtures, often coupled with mass spectrometry for identification. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information and enables the identification of DTC and its degradation products. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the structure, conformation, and dynamics of DTC in solution. [, ]
ANone: DTC has been explored in medicinal chemistry due to its proline-like structure, offering potential in various areas:
- Angiotensin II Antagonists: Research has investigated DTC-containing peptides as potential antagonists of Angiotensin II, a hormone involved in blood pressure regulation. []
- HIV-1 Protease Inhibitors: DTC derivatives, like Boc-Apns-OH (Apns: (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid), have been studied as potential building blocks for HIV-1 protease inhibitors. [, ]
- Bombesin Antagonists: Modified bombesin analogs incorporating Leu-ψ(CH2N)-Tac-NH2 (Tac: thiazolidine-4-carboxylic acid) at the C-terminus have been synthesized and evaluated for their bombesin receptor antagonist activity. []
A: The provided literature does not offer detailed information on the absorption, distribution, metabolism, and excretion (ADME) properties of DTC. Further research is needed to fully understand the pharmacokinetic profile of DTC and its derivatives. []
A: Information regarding the toxicity, adverse effects, and long-term safety profile of DTC is limited in the provided research articles. []
A: The provided research does not delve into the ecotoxicological effects or environmental fate of DTC. Further studies are necessary to assess its potential impact on the environment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





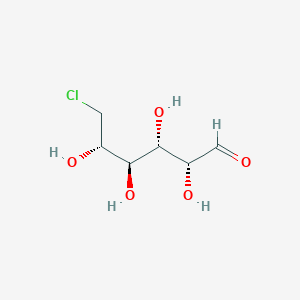
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
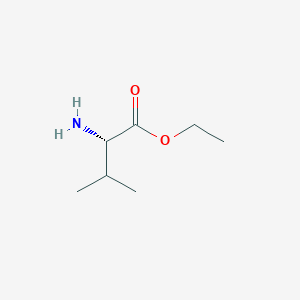
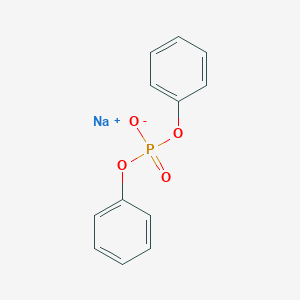

![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)


